13-Bromo-1-tridécanol

Vue d'ensemble

Description

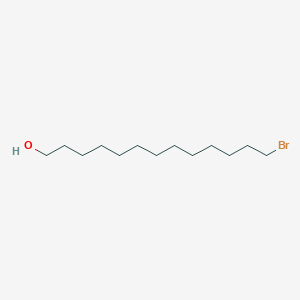

13-Bromo-1-tridecanol is an organic compound with the molecular formula C₁₃H₂₇BrO. It is a brominated fatty alcohol, characterized by a long carbon chain with a hydroxyl group at one end and a bromine atom at the other. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Applications De Recherche Scientifique

13-Bromo-1-tridecanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of cell membrane dynamics and lipid metabolism.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.

Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mécanisme D'action

Target of Action

13-Bromo-1-tridecanol, also known as 13-bromotridecan-1-ol, is a biochemical compound used in proteomics research It’s used in the synthesis of quinol fatty alcohols (qfa), which are known to have a potent effect on axonal growth .

Mode of Action

Given its role in the synthesis of quinol fatty alcohols, it can be inferred that it might interact with its targets to promote axonal growth

Biochemical Pathways

Given its role in the synthesis of quinol fatty alcohols, it’s likely involved in the biochemical pathways related to axonal growth . The downstream effects of these pathways could potentially influence neuronal connectivity and function.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 4° c for optimal stability .

Result of Action

Given its role in the synthesis of quinol fatty alcohols, it’s likely that its action results in promoting axonal growth .

Action Environment

It’s known that the compound should be stored at 4° c for optimal stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 13-Bromo-1-tridecanol is primarily synthesized through the bromination of 1-tridecanol. The process involves the reaction of 1-tridecanol with hydrogen bromide (HBr) under heating conditions. The reaction can be represented as follows:

C₁₃H₂₇OH+HBr→C₁₃H₂₇BrO+H₂O

Industrial Production Methods: In industrial settings, the production of 13-Bromo-1-tridecanol follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

Substitution Reactions: 13-Bromo-1-tridecanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The hydroxyl group in 13-Bromo-1-tridecanol can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products Formed:

Substitution: Depending on the nucleophile, products such as 13-hydroxytridecanol, 13-aminotridecanol, or 13-thioltridecanol can be formed.

Oxidation: Products like 13-bromotridecanal or 13-bromotridecanoic acid.

Comparaison Avec Des Composés Similaires

1-Bromo-1-tridecanol: Similar structure but with the bromine atom at the first carbon.

13-Chloro-1-tridecanol: Chlorine atom instead of bromine.

13-Iodo-1-tridecanol: Iodine atom instead of bromine.

Uniqueness: 13-Bromo-1-tridecanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Activité Biologique

Introduction

13-Bromo-1-tridecanol is a brominated fatty alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by a long hydrophobic carbon chain, which influences its interaction with biological membranes and its overall bioactivity. Research into the biological activity of 13-bromo-1-tridecanol has revealed various effects on cellular processes, including antimicrobial properties, enzyme inhibition, and potential applications in agricultural settings.

Chemical Structure and Properties

The chemical formula for 13-Bromo-1-tridecanol is C13H27BrO. Its structure features a bromine atom attached to the terminal carbon of a tridecanol molecule, which contributes to its unique properties.

Table 1: Physical Properties of 13-Bromo-1-tridecanol

| Property | Value |

|---|---|

| Molecular Weight | 285.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents; insoluble in water |

| Density | Not available |

Antimicrobial Properties

Research has indicated that 13-bromo-1-tridecanol exhibits significant antimicrobial activity against various pathogens. In a study examining its efficacy against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum, it was found to inhibit growth effectively, suggesting its potential as a natural fungicide in agricultural applications .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. In particular, it has been shown to affect acetylcholinesterase (AChE) activity. A related study demonstrated that similar compounds could irreversibly inhibit AChE activity in both insect and human samples, indicating potential neurotoxic effects at certain concentrations .

Case Studies

Case Study 1: Antifungal Activity

In a controlled experiment, 13-bromo-1-tridecanol was tested against B. cinerea. The results showed up to 100% growth inhibition at optimal concentrations, demonstrating its effectiveness as a biopesticide. The study highlighted the compound's ability to disrupt fungal cell membranes, leading to increased electrolyte leakage and cell death .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of 13-bromo-1-tridecanol with AChE. The compound was found to cause significant irreversible inhibition of AChE activity in both greenbug extracts and human red blood cells. The inhibition levels were measured at varying concentrations, with a notable reduction in enzyme activity observed .

The mechanism by which 13-bromo-1-tridecanol exerts its biological effects is primarily attributed to its hydrophobic nature, allowing it to integrate into lipid bilayers of microbial and cellular membranes. This integration disrupts membrane integrity and function, leading to cell lysis or impaired cellular processes.

Propriétés

IUPAC Name |

13-bromotridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBCXJNCEVECEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364667 | |

| Record name | 13-Bromo-1-tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-58-6 | |

| Record name | 13-Bromo-1-tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Bromo-1-tridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the paper for producing 13-bromo-1-tridecanol?

A1: The paper describes a novel method for synthesizing bromoalkanols, including 13-bromo-1-tridecanol, using microwave irradiation []. This method offers several advantages over traditional methods. It achieves high selectivity (90.5%-96.6%) for the desired monobrominated product, meaning fewer unwanted byproducts are formed []. Additionally, the reaction proceeds with good yields (40.9%-78.7%), making it an efficient method for producing these compounds []. The use of microwave irradiation allows for shorter reaction times compared to conventional heating methods []. This method represents a valuable contribution to synthetic chemistry, offering a more efficient and selective route to bromoalkanols like 13-bromo-1-tridecanol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.